molecular formula C11H8N4O4 B14161741 N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine CAS No. 304474-66-6

N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Katalognummer: B14161741
CAS-Nummer: 304474-66-6
Molekulargewicht: 260.21 g/mol
InChI-Schlüssel: NUWCYVCWCZBGOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a complex organic compound that features a furan ring, a nitro group, and a benzoxadiazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves the reaction of furan-2-ylmethylamine with 4-nitro-2,1,3-benzoxadiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This method uses microwave radiation to heat the reaction mixture, significantly reducing reaction times and improving efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety, which can be used in imaging and diagnostic applications.

    Medicine: Explored for its potential antimicrobial and anticancer properties, leveraging the nitro group’s reactivity.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzoxadiazole moiety can interact with biological macromolecules, making it useful as a fluorescent probe .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the presence of both a nitro group and a benzoxadiazole ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

304474-66-6

Molekularformel

C11H8N4O4

Molekulargewicht

260.21 g/mol

IUPAC-Name

N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

InChI

InChI=1S/C11H8N4O4/c16-15(17)11-9(12-6-7-2-1-5-18-7)4-3-8-10(11)14-19-13-8/h1-5,12H,6H2

InChI-Schlüssel

NUWCYVCWCZBGOO-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)CNC2=C(C3=NON=C3C=C2)[N+](=O)[O-]

Löslichkeit

38.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.